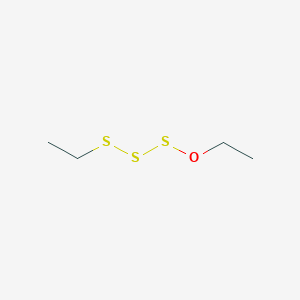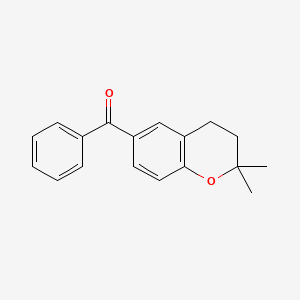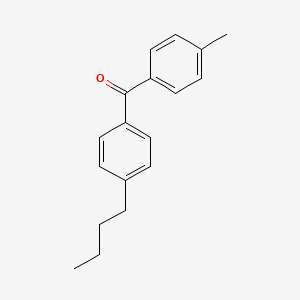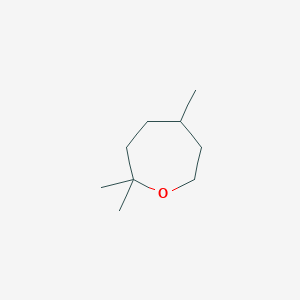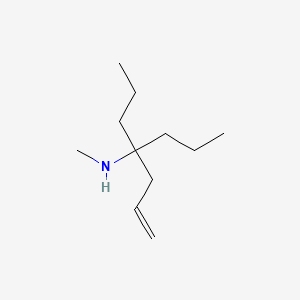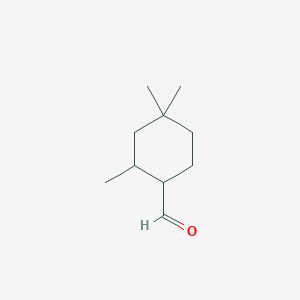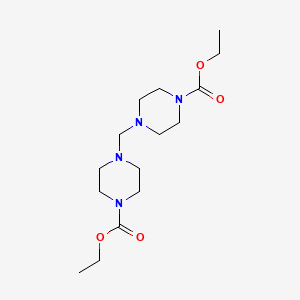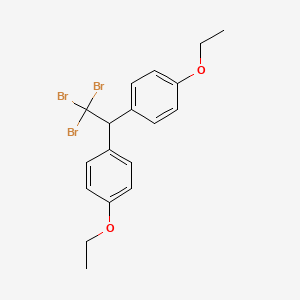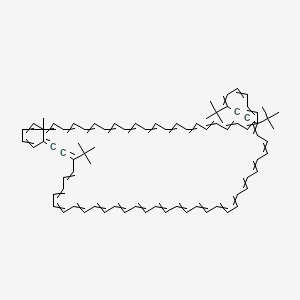
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is a complex organic compound characterized by its extensive conjugated system and multiple tert-butyl groups
Preparation Methods
The synthesis of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves multiple steps, including the formation of the conjugated backbone and the introduction of tert-butyl groups. Common synthetic routes may involve:
Stepwise coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to build the conjugated backbone.
Introduction of tert-butyl groups: Using tert-butyl lithium or tert-butyl bromide in the presence of a strong base to introduce the tert-butyl groups at specific positions.
Purification: Employing chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the tert-butyl groups or other functional groups.
Cycloaddition: Engaging in Diels-Alder reactions or other cycloaddition reactions to form cyclic structures.
Scientific Research Applications
This compound has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its extensive conjugated system.
Chemistry: Serves as a model compound for studying conjugated systems and their reactivity.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne involves its interaction with molecular targets through its conjugated system. The extensive conjugation allows for electron delocalization, which can interact with various molecular pathways and targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4,36,39-Tetra-tert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne is unique due to its extensive conjugated system and multiple tert-butyl groups. Similar compounds include:
Perylene derivatives: Known for their strong absorption and emission properties.
Phthalocyanines: Used in various applications, including as dyes and in photodynamic therapy.
Polyacetylenes: Characterized by their conjugated backbone and used in materials science.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
62993-10-6 |
|---|---|
Molecular Formula |
C86H98 |
Molecular Weight |
1131.7 g/mol |
IUPAC Name |
1,4,36,39-tetratert-butylcycloheptaconta-1,2,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69-pentatriacontaen-37-yne |
InChI |
InChI=1S/C86H98/c1-83(2,3)79-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-13-16-21-25-29-33-37-41-45-49-53-57-61-65-69-73-81(85(7,8)9)77-78-82(86(10,11)12)74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-17-20-24-28-32-36-40-44-48-52-56-60-64-68-72-80(76-75-79)84(4,5)6/h13-74H,1-12H3 |
InChI Key |
XGHIZXKJRCEQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C=C=C(C=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C(C#CC(=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


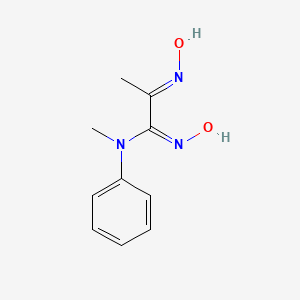

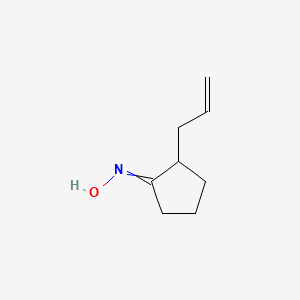
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
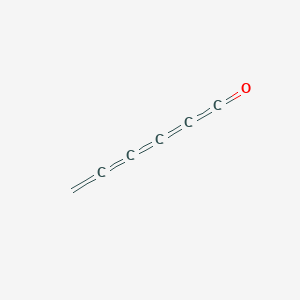
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
